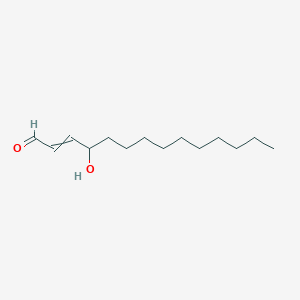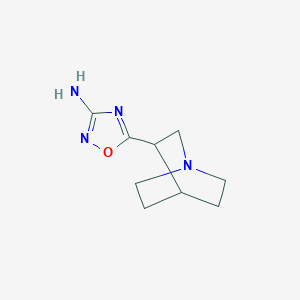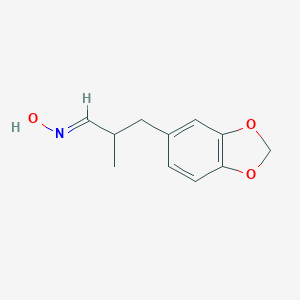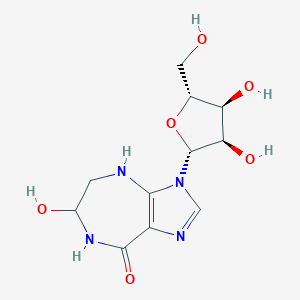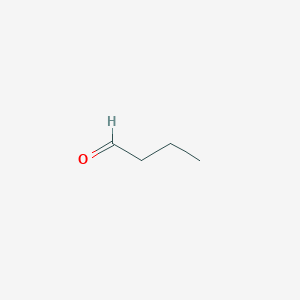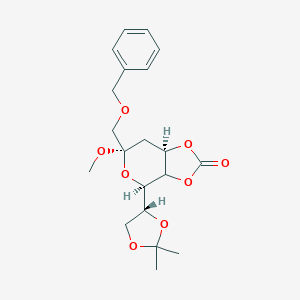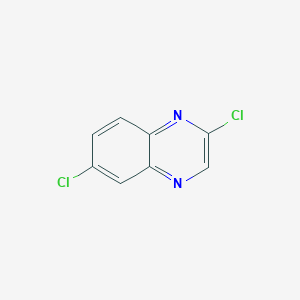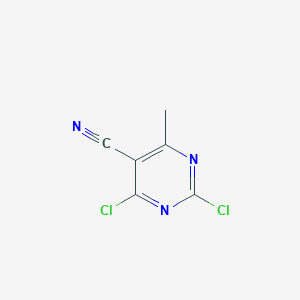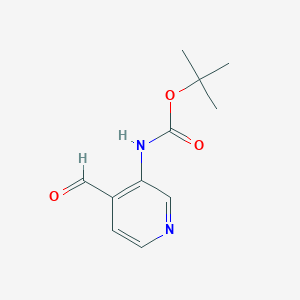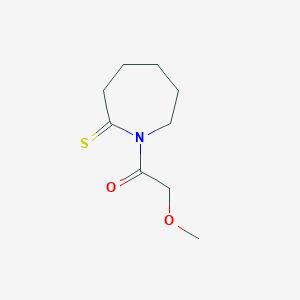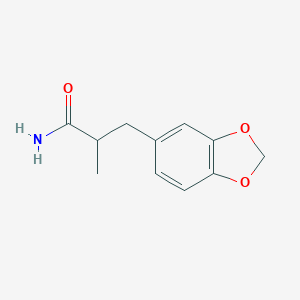![molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3](/img/structure/B50222.png)
5H-pyrrolo[1,2-a]imidazol-7(6H)-one
Vue d'ensemble
Description
5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring
Applications De Recherche Scientifique
5H-pyrrolo[1,2-a]imidazol-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of ionic liquids
Mécanisme D'action
Target of Action
For instance, some members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an AML-leukemia cell line .
Mode of Action
It’s known that the compound can be obtained in its enantiomerically pure form with excellent enantiomeric excess . This suggests that the compound may interact with its targets in a stereospecific manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line , suggesting that the compound may have similar effects.
Action Environment
The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may be stable under various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with glyoxal in the presence of an acid catalyst to form the desired compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5H-pyrrolo[1,2-a]imidazol-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar fused ring system but lacks the carbonyl group at the 7-position.
5H-pyrrolo[1,2-a]imidazol-7-ol: Contains a hydroxyl group instead of a carbonyl group at the 7-position
Uniqueness
5H-pyrrolo[1,2-a]imidazol-7(6H)-one is unique due to its specific structural features, such as the presence of a carbonyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCJYNMPFHDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-82-3 | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
